Benzoxazole, 2,2'-dithiobis-

Description

Structural Classification and Nomenclature of Benzoxazole (B165842), 2,2'-dithiobis-

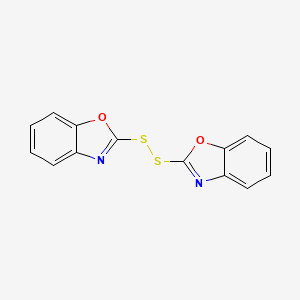

Benzoxazole, 2,2'-dithiobis- is classified as an organosulfur compound and a member of the benzoxazole family. Structurally, it is a symmetrical disulfide derived from the formal oxidative coupling of the thiol groups of two 2-mercaptobenzoxazole (B50546) molecules. smolecule.comresearchgate.net The core of the molecule consists of two fused ring systems, where a benzene (B151609) ring is fused to an oxazole (B20620) ring. chemistryjournal.netwikipedia.org These two heterocyclic moieties are connected by a sulfur-sulfur (S-S) bond. jst.go.jp

Systematic names for the compound include 2,2′-Dithiobisbenzoxazole and 2-(1,3-benzoxazol-2-yldisulfanyl)-1,3-benzoxazole. jst.go.jp Its analog, 2,2'-dithiobis(benzothiazole) (B116540), is a well-known rubber vulcanization accelerator, often referred to by synonyms such as MBTS. chemicalbook.comnih.govatamankimya.com

Table 1: Chemical and Physical Properties of Benzoxazole, 2,2'-dithiobis-

| Property | Data | Source(s) |

|---|---|---|

| Molecular Formula | C₁₄H₈N₂O₂S₂ | jst.go.jp |

| Molecular Weight | 300.35 g/mol | jst.go.jp |

| InChI Key | BXHXGRWITCQYFW-UHFFFAOYSA-N | jst.go.jp |

| SMILES | S(Sc1nc2ccccc2o1)c1nc2ccccc2o1 | jst.go.jp |

| Appearance | The related precursor, 2-mercaptobenzoxazole, is a beige crystalline powder. | smolecule.com |

Significance of Disulfide Bridges in Organic Chemistry and Materials Science

The disulfide bridge (S-S bond) is a pivotal functional group with broad significance. chemeurope.comwikipedia.org It is a covalent bond formed via the oxidation of two thiol (-SH) groups. chemeurope.com With a typical bond dissociation energy of approximately 60 kcal/mol, it is a stable linkage that can also be cleaved under specific conditions, rendering it a "dynamic covalent bond". rsc.org

In biochemistry, disulfide bonds are fundamental to the structure and stability of many proteins by cross-linking cysteine residues, which dictates the protein's tertiary structure and function. chemeurope.comwikipedia.orgmdpi.com This biological role has inspired extensive applications in materials science. rsc.org Polymers containing disulfide bonds are of particular interest because they can be designed to be biodegradable or bioreducible. nih.govnih.gov The disulfide linkage can be cleaved in a reducing environment, such as the cytoplasm of cancer cells which has an elevated concentration of glutathione (B108866) (GSH). nih.govnih.gov This property is exploited in creating stimulus-responsive drug delivery systems that release their therapeutic payload selectively at the target site. rsc.orgnih.gov

Furthermore, the reversible nature of the disulfide bond is harnessed in the development of self-healing and adaptable materials. rsc.orgmdpi.comresearchgate.net The incorporation of disulfide bonds into a polymer's backbone or as pendant side-chains allows for the creation of materials that can be repaired or have their properties tuned in response to chemical or physical stimuli. rsc.orgresearchgate.net

Table 2: Key Roles and Applications of the Disulfide Bridge

| Feature | Description | Application Area | Source(s) |

|---|---|---|---|

| Structural Stability | Cross-links polypeptide chains, stabilizing protein folding. | Biochemistry | chemeurope.comwikipedia.org |

| Redox-Responsiveness | Cleaved by reducing agents like glutathione (GSH). | Drug Delivery, Materials Science | nih.govnih.gov |

| Dynamic Covalent Nature | Can be reversibly broken and reformed. | Self-Healing Polymers, Adaptive Materials | rsc.orgmdpi.com |

| Vulcanization | Forms cross-links in rubber polymers, enhancing durability. | Industrial Chemistry | chemicalbook.comchemicalbook.com |

Overview of Heterocyclic Scaffolds in Modern Chemical Synthesis and Applications

Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are arguably the most significant and diverse class of compounds in medicinal chemistry. sigmaaldrich.comrroij.com Many are considered "privileged scaffolds" because their frameworks are recurrent in a vast number of pharmacologically active molecules and approved drugs. sigmaaldrich.commdpi.comresearchgate.net The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique electronic and steric properties, influencing reactivity, solubility, and the capacity for intermolecular interactions such as hydrogen bonding. rroij.comnih.gov

The benzoxazole nucleus, a fusion of benzene and oxazole rings, is one such privileged structure. chemistryjournal.netmdpi.com Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netresearchgate.netjrespharm.comnih.gov This has made them a focal point for drug discovery and development. derpharmachemica.combiotech-asia.org Beyond pharmaceuticals, benzoxazole derivatives are utilized in materials science as fluorescent probes, organic light-emitting diodes (OLEDs), and specialized polymers. chemistryjournal.netmdpi.comacademie-sciences.fr The versatility of the benzoxazole scaffold allows chemists to synthesize large libraries of compounds for screening and to fine-tune molecular properties for specific applications. nih.govacs.orgmdpi.com

Table 3: Established Applications of Benzoxazole Derivatives

| Application Area | Specific Use | Source(s) |

|---|---|---|

| Medicinal Chemistry | Anticancer, antimicrobial, antiviral, anti-inflammatory agents. | researchgate.netjrespharm.comnih.gov |

| Materials Science | Fluorescent chemosensors, laser dyes, organic light-emitting diodes (OLEDs). | chemistryjournal.netmdpi.comacademie-sciences.fr |

| Industrial Chemistry | Synthesis of polymers, agrochemicals. | chemistryjournal.netacademie-sciences.fr |

| Organic Synthesis | Starting material for larger, bioactive structures. | wikipedia.orgbiotech-asia.orgsioc-journal.cn |

Research Trajectories for Benzoxazole, 2,2'-dithiobis- and Related Analogues

The unique combination of a redox-active disulfide bridge and two privileged benzoxazole scaffolds makes Benzoxazole, 2,2'-dithiobis- a compound with significant potential for future research. Current and prospective research trajectories focus on several key areas:

Redox-Responsive Polymers: A primary avenue of research is the incorporation of Benzoxazole, 2,2'-dithiobis- or similar structures as monomers in polymerization reactions. rsc.orgrsc.org The resulting polymers would possess disulfide linkages in their backbone, making them degradable in response to specific reducing stimuli. nih.gov This is highly desirable for creating advanced biomaterials, such as smart hydrogels and targeted drug delivery vehicles. nih.gov

Development of Bioactive Agents: Given the wide range of biological activities associated with benzoxazole derivatives, there is considerable interest in synthesizing and screening analogs of Benzoxazole, 2,2'-dithiobis- for therapeutic potential. researchgate.netjrespharm.com Research could explore whether the dimeric structure enhances or modifies the known anticancer or antimicrobial effects of simpler benzoxazoles. jrespharm.com

Materials with Optical Properties: Benzoxazole derivatives are known for their fluorescent properties. chemistryjournal.netmdpi.com Research is ongoing to explore how the disulfide linkage and the dimeric structure of Benzoxazole, 2,2'-dithiobis- influence its photophysical properties. This could lead to the development of novel fluorescent probes for detecting thiols or for use in advanced imaging techniques. chemistryjournal.net

Coordination Chemistry: The nitrogen and sulfur atoms in this class of molecules make them excellent ligands for coordinating with metal ions. The synthesis of metal complexes involving Benzoxazole, 2,2'-dithiobis- and its analogs is a promising field for creating new catalysts or metallodrugs with unique electronic and therapeutic properties. researchgate.netnih.gov

Green Synthesis: As with its benzothiazole (B30560) analog, research efforts are likely to focus on developing more environmentally friendly and efficient methods for synthesizing Benzoxazole, 2,2'-dithiobis-. tandfonline.com This includes exploring techniques like microwave-assisted synthesis to reduce reaction times and improve yields. sioc-journal.cntandfonline.com

Structure

3D Structure

Properties

CAS No. |

36993-70-1 |

|---|---|

Molecular Formula |

C14H8N2O2S2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

2-(1,3-benzoxazol-2-yldisulfanyl)-1,3-benzoxazole |

InChI |

InChI=1S/C14H8N2O2S2/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14/h1-8H |

InChI Key |

BXHXGRWITCQYFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SSC3=NC4=CC=CC=C4O3 |

Origin of Product |

United States |

Synthetic Methodologies for Benzoxazole, 2,2 Dithiobis and Its Precursors

Strategies for the Construction of the Benzoxazole (B165842) Core

The foundational step in synthesizing the target compound is the creation of the benzoxazole heterocyclic system. 2-Aminophenol serves as the primary starting material for this core structure.

The most fundamental and widely employed method for constructing the benzoxazole core involves the condensation and cyclization of 2-aminophenol with a suitable one-carbon synthon. chemicalbook.com To form the necessary precursor, 2-mercaptobenzoxazole (B50546) (also known as benzo[d]oxazole-2-thiol), 2-aminophenol is typically reacted with carbon disulphide. humanjournals.comglobalresearchonline.net This reaction is generally conducted in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol, followed by acidification to yield the thiol product. humanjournals.com

An alternative classical approach involves the reaction of o-aminophenol with alkali metal alkylxanthates. chemicalbook.com These methods provide a direct and efficient route to 2-mercaptobenzoxazole, the immediate precursor required for the subsequent dimerization step.

A summary of common reactants for benzoxazole synthesis from 2-aminophenol is presented below.

| Reactant | Product Type | Reference |

| Carbon Disulphide | 2-Mercaptobenzoxazole | humanjournals.comglobalresearchonline.net |

| Aldehydes | 2-Substituted Benzoxazoles | nih.gov |

| Carboxylic Acids | 2-Substituted Benzoxazoles | nih.gov |

| Acyl Chlorides | 2-Substituted Benzoxazoles | nih.gov |

| Orthoesters | 2-Substituted Benzoxazoles | nih.gov |

Modern synthetic chemistry often employs catalysts to improve reaction efficiency, yield, and conditions. The formation of the benzoxazole ring from 2-aminophenol and various electrophiles can be significantly enhanced through different catalytic systems.

Transition metals are extensively used to catalyze the formation of benzoxazoles, offering high yields and mild reaction conditions. nih.gov

Copper (Cu): Copper catalysts are effective for these cyclization reactions. For instance, copper(II) oxide nanoparticles have been utilized for the intramolecular cyclization of o-bromoaryl derivatives. nih.gov A combination of a Brønsted acid and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. nih.gov

Palladium (Pd): Palladium-based catalysts are also prominent. Polymer-supported palladium complexes have been successfully used in the synthesis of benzoxazoles from 2-aminophenol and aldehydes. nih.gov

Nickel (Ni): Nickel(II) complexes have been demonstrated to assist in the intramolecular cyclization reaction between 2-aminophenol and various aromatic aldehydes, leading to high yields of 2-aryl benzoxazoles. nih.gov

| Metal Catalyst | Reactants | Key Features | Reference |

| Copper(I) Iodide (CuI) | 2-Aminophenol, β-Diketone | Combined with Brønsted acid | nih.gov |

| Palladium Complex | 2-Aminophenol, Benzaldehyde | Polymer-supported, reusable | nih.gov |

| Nickel(II) Complex | 2-Aminophenol, Aromatic Aldehyde | Low catalyst loading, high yield | nih.gov |

| Iron(III) Chloride (FeCl3) | 2-Aminophenol, Benzyl Alcohol | Aerobic oxidation | nih.gov |

Acid catalysis provides a metal-free alternative for promoting the condensation and cyclization steps.

Brønsted Acid Catalysis: Brønsted acidic ionic liquids (BAILs) have emerged as highly efficient and recyclable catalysts for benzoxazole synthesis, often enabling the reaction to proceed under solvent-free conditions at elevated temperatures. nih.gov Other Brønsted acids like p-toluenesulfonic acid are also used, frequently in combination with other catalysts like CuI. nih.gov

Lewis Acid Catalysis: Various Lewis acids can catalyze the reaction. Boron trifluoride etherate (BF₃·Et₂O) is a notable example used for cyclization reactions. nih.gov More advanced systems include Lewis acidic ionic liquids supported on magnetic nanoparticles, which combine catalytic activity with ease of separation. nih.gov Metal-organic frameworks (MOFs) containing coordinatively unsaturated metal sites can also serve as effective heterogeneous Lewis acid catalysts.

In line with the principles of sustainable chemistry, numerous "green" methodologies for benzoxazole synthesis have been developed. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green strategies include:

Use of Reusable Catalysts: Heterogeneous catalysts, such as polymer-supported catalysts, nanoparticles, and ionic liquids, can be recovered and reused, minimizing waste. nih.gov

Solvent-Free Conditions: Conducting reactions without a solvent, or "neat," particularly with catalysts like acidic ionic liquids, reduces the use of volatile organic compounds. nih.gov

Alternative Energy Sources: Microwave irradiation and sonication (ultrasound) are used to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov

Benign Catalysts: The use of environmentally benign and inexpensive catalysts, such as commercially available fly ash, has been reported for the condensation of 2-aminophenol with aldehydes.

Catalyst-Mediated Benzoxazole Formation

Formation of the 2,2'-Dithiobis- Linkage

The final step in the synthesis of Benzoxazole, 2,2'-dithiobis- is the formation of the disulfide bond. This is achieved through the oxidative coupling of two molecules of the 2-mercaptobenzoxazole precursor. This transformation is a common and fundamental reaction for thiols. tandfonline.comlibretexts.org

The general reaction involves the oxidation of the thiol (-SH) group of two precursor molecules to form a disulfide (S-S) bond. A variety of oxidizing agents can accomplish this transformation. biolmolchem.com

Common oxidizing systems for the conversion of thiols to disulfides include:

Halogens: Mild oxidizing agents like bromine (Br₂) in basic conditions can be used. youtube.com

Dimethyl Sulfoxide (B87167) (DMSO): DMSO, activated by an acid such as hydroiodic acid (HI), is an effective oxidant for this purpose. biolmolchem.com

Other Reagents: A range of other oxidants are also effective, including trichloroisocyanuric acid, bromate salts in acidic media, and even molecular oxygen from the air under certain conditions. tandfonline.comlibretexts.orggoogle.com

The reaction is a straightforward dimerization that proceeds readily under appropriate oxidative conditions, yielding the stable Benzoxazole, 2,2'-dithiobis- compound. The choice of oxidant can be tailored based on desired reaction conditions, scale, and cost-effectiveness.

Oxidative Coupling of 2-Mercaptobenzoxazole Derivatives

The most direct method for synthesizing Benzoxazole, 2,2'-dithiobis- is the oxidative coupling of two molecules of 2-mercaptobenzoxazole. This reaction involves the oxidation of the thiol (-SH) groups, which combine to form a disulfide (-S-S-) bridge. A variety of oxidizing agents and conditions can be employed for this purpose. While literature specifically detailing the oxidation of 2-mercaptobenzoxazole is specialized, extensive research on the analogous compound, 2-mercaptobenzothiazole (MBT), provides well-established protocols that are applicable to its benzoxazole counterpart.

Common oxidative methods include:

Aqueous Hydrogen Peroxide: This is a common and environmentally friendly oxidant that can convert thiols to disulfides under mild conditions.

Halogen-Based Oxidants: Reagents like iodine (I₂) or a mixture of chlorine (Cl₂) and air can effectively induce the coupling of mercaptans. For instance, an aqueous solution of the sodium salt of the mercaptan can be oxidized by introducing a mixture of air and chlorine google.com. Bromate salts in an acidified aqueous medium have also been successfully used for the oxidation of 2-mercaptobenzothiazole, a process that is efficient and minimizes pollution google.com.

Electrochemical Oxidation: Cyclic voltammetry studies of 2-mercaptobenzoxazole (MBO) have shown that it undergoes redox reactions, indicating that electrochemical methods can be used to form the disulfide dimer at an electrode surface researchgate.net.

The choice of oxidant and reaction conditions can influence the yield and purity of the final product.

Table 1: Oxidative Coupling Methods for Mercapto-heterocycles

| Oxidizing Agent | Typical Conditions | Precursor | Comments |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, ambient temperature | 2-Mercaptobenzothiazole | Green oxidant, mild conditions. |

| Chlorine/Air Mixture | Aqueous solution of sodium salt, 25-75°C | Sodium Mercaptobenzothiazole | Industrial process, may produce by-products google.com. |

| Potassium Bromate (KBrO₃) | Acidified aqueous solution (pH < 3.7), 30-100°C | 2-Mercaptobenzothiazole | High yields (80-100%), virtually pollution-free process google.com. |

| Iodine (I₂) | Solution | 2-Mercaptobenzothiazole | Common laboratory method for disulfide formation. |

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a fundamental reaction in sulfur chemistry, involving the reaction of a thiol with a disulfide bond. This process results in the formation of a new disulfide and a new thiol. The reaction is typically reversible and proceeds via a thiolate anion (RS⁻) acting as a nucleophile, attacking one of the sulfur atoms of the disulfide bridge nih.govnih.gov.

The general mechanism can be represented as: R-S-S-R + R'S⁻ ⇌ R-S-S-R' + RS⁻

In the context of Benzoxazole, 2,2'-dithiobis-, this reaction has two primary implications:

Synthesis of Unsymmetrical Disulfides: By reacting Benzoxazole, 2,2'-dithiobis- with a different thiol (R'-SH) under appropriate conditions (often basic, to generate the thiolate), an unsymmetrical disulfide can be formed. This allows for the introduction of a different functional group linked to the benzoxazole moiety via the disulfide bridge.

Reactivity and Stability: The potential for Benzoxazole, 2,2'-dithiobis- to react with biological thiols, such as cysteine residues in proteins, is significant. Studies on the analogous 2,2'-dithiobis(benzothiazole) (B116540) (MBTS) have shown that it can react with cysteine to form mixed disulfides, which is a potential pathway for protein haptenation and can be relevant in biological contexts cdc.gov.

Controlled Disulfide Bond Formation Techniques

Achieving high selectivity and yield in disulfide bond formation often requires more sophisticated methods than simple bulk oxidation, especially for the synthesis of unsymmetrical disulfides or when sensitive functional groups are present.

Several controlled techniques have been developed:

Umpolung Approach for Unsymmetrical Disulfides: Synthesizing unsymmetrical disulfides can be challenging as mixtures of thiols often lead to a statistical mixture of all possible symmetrical and unsymmetrical products. An "umpolung" (reversal of polarity) strategy involves converting the normally nucleophilic sulfur of one thiol into an electrophilic sulfenium ion. This can be achieved in situ using reagents like iodine as a catalyst in the presence of a promoter. This electrophilic sulfur species then reacts selectively with a different, nucleophilic thiol to form the desired unsymmetrical disulfide chemistryviews.org.

Base-Catalyzed Aerobic Oxidation: An efficient and green method for creating unsymmetrical disulfides involves the aerobic cross-dehydrogenative coupling of two different thiols, catalyzed by a simple base like potassium or cesium carbonate rsc.org. This method uses oxygen from the air as the ultimate oxidant, making it an atom-economical and practical approach rsc.org.

pH-Controlled Oxidation: The oxidation of thiols to disulfides can be highly sensitive to pH. For instance, studies on 2-mercaptobenzoic acid have shown that under acidic conditions, the thiol remains unchanged, while increasing the pH leads to progressive oxidation to the disulfide. At neutral pH, complete oxidation is observed researchgate.net. This pH sensitivity can be exploited to control the timing and extent of disulfide bond formation.

Derivatization and Structural Modification of Benzoxazole, 2,2'-dithiobis-

Modification of the Benzoxazole, 2,2'-dithiobis- structure can be achieved either by performing reactions on the pre-formed molecule or by synthesizing it from already modified precursors.

Substitution Reactions on the Benzoxazole Rings

Introducing substituents onto the benzene (B151609) ring of the benzoxazole moiety is most commonly achieved by starting the synthesis with a substituted precursor. The synthesis of the 2-mercaptobenzoxazole precursor typically begins with the condensation of a 2-aminophenol derivative. Therefore, by using a 2-aminophenol that already contains the desired substituents (e.g., halogen, alkyl, nitro groups), one can readily produce a substituted 2-mercaptobenzoxazole. This substituted precursor can then be subjected to oxidative coupling to yield the symmetrically substituted Benzoxazole, 2,2'-dithiobis- derivative.

This precursor-based approach is generally preferred over direct electrophilic substitution on the final dithiobis compound because it avoids potential side reactions with the disulfide bond and offers better control over the position and number of substituents.

Table 2: Examples of Substituted 2-Aminophenols for Precursor Synthesis

| 2-Aminophenol Derivative | Resulting Substituent on Benzoxazole Ring |

|---|---|

| 4-Chloro-2-aminophenol | 5-Chloro- |

| 4-Methyl-2-aminophenol | 5-Methyl- |

| 4-Nitro-2-aminophenol | 5-Nitro- |

| 4,6-Dichloro-2-aminophenol | 5,7-Dichloro- |

Synthesis of Conjugated Systems Incorporating the 2,2'-dithiobis-Benzoxazole Moiety

The Benzoxazole, 2,2'-dithiobis- moiety can be incorporated into larger macromolecular and conjugated systems to impart specific properties, such as redox-responsiveness.

Polymeric Systems: A key application is the creation of redox-responsive polymers. This has been demonstrated effectively with the analogous benzothiazole-disulfide unit. A methacrylic monomer carrying the benzothiazole-disulfide group can be copolymerized to create polymers with these moieties as side chains rsc.org. These polymeric coatings can then be functionalized through thiol-disulfide exchange, and this functionalization is reversible upon exposure to a reducing agent like dithiothreitol (DTT) rsc.org. This allows for the controlled attachment and release of molecules, such as cell-adhesive peptides, from a surface rsc.org. A similar strategy can be envisioned for creating polymers with pendant Benzoxazole, 2,2'-dithiobis- groups.

Conjugated Backbones: While direct incorporation into a fully conjugated polymer backbone is less common, benzoxazole units themselves are key components of high-performance polymers like polybenzoxazoles (PBOs) due to their thermal stability acs.org. It is conceivable to design monomers that contain the dithiobis-benzoxazole unit for incorporation into polymer backbones, potentially creating materials whose electronic properties or chain integrity could be modulated by redox stimuli that cleave the disulfide bond. For example, diamine monomers containing benzoxazole units have been used to synthesize poly(benzoxazole imide)s, demonstrating the feasibility of including the benzoxazole heterocycle in polymer chains rsc.org.

Advanced Spectroscopic and Analytical Characterization Techniques for Benzoxazole, 2,2 Dithiobis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds, providing critical insights into the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule. For Benzoxazole (B165842), 2,2'-dithiobis-, the symmetrical nature of the molecule simplifies the expected spectra.

The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the two benzoxazole rings. Due to the symmetry, the four protons on each benzene (B151609) ring are chemically equivalent to their counterparts on the other ring. This would result in a complex multiplet pattern in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling constants would be dependent on the solvent used for the analysis.

Similarly, the ¹³C NMR spectrum would display a set of signals corresponding to the carbon atoms of the benzoxazole moieties. Key signals would include those for the quaternary carbons of the oxazole (B20620) ring and the disulfide bridge, as well as the protonated carbons of the benzene rings. The chemical shift of the carbon atom attached to the disulfide bond (C-2) would be of particular diagnostic value.

Hypothetical ¹H NMR Data for Benzoxazole, 2,2'-dithiobis-

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.80 - 7.70 | m | Aromatic Protons |

Hypothetical ¹³C NMR Data for Benzoxazole, 2,2'-dithiobis-

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~165 | C=N (C-2) |

| ~150 | C-O (C-7a) |

| ~140 | C-N (C-3a) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the Benzoxazole, 2,2'-dithiobis- molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons on the benzene rings, helping to delineate the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals of the protonated aromatic carbons by linking them to their attached protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. sigmaaldrich.com This precision allows for the determination of the elemental formula of the molecular ion of Benzoxazole, 2,2'-dithiobis-, confirming its atomic composition. The exact mass measurement would serve as a primary confirmation of the compound's identity.

Electrospray Ionization (ESI) and Other Ionization Methods

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar and large molecules. researchgate.net In the case of Benzoxazole, 2,2'-dithiobis-, ESI-MS would be expected to produce a prominent protonated molecular ion [M+H]⁺. The fragmentation of this ion, induced by collision-induced dissociation (CID) in the mass spectrometer, would provide valuable structural information. A characteristic fragmentation pathway would likely involve the cleavage of the disulfide (S-S) bond, which is typically the weakest bond in such molecules. This would result in a fragment ion corresponding to the benzoxazole-2-thiol radical cation. Further fragmentation of the benzoxazole ring system could also be observed. nih.govnih.govsapub.org

Expected Key Fragments in the Mass Spectrum of Benzoxazole, 2,2'-dithiobis-

| m/z Value (Hypothetical) | Fragment Identity |

|---|---|

| [M+H]⁺ | Protonated Molecular Ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz

The IR spectrum of Benzoxazole, 2,2'-dithiobis- would exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The most informative regions of the spectrum would be those showing the stretching vibrations of the C=N bond of the oxazole ring, the C-O and C-N single bonds, and the aromatic C-H and C=C bonds. The absence of a strong S-H stretching band would be indicative of the disulfide linkage.

Characteristic IR Absorption Bands for Benzoxazole, 2,2'-dithiobis-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~1620 - 1580 | C=N stretch | Oxazole ring |

| ~1500 - 1400 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl-O |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For Benzoxazole, 2,2'-dithiobis-, the chromophores—the parts of the molecule responsible for light absorption—are the benzoxazole ring system and the disulfide bridge. The benzoxazole moiety contains a conjugated π-electron system and non-bonding (n) electrons on the nitrogen and oxygen atoms. The disulfide linkage also possesses non-bonding electrons.

The absorption of UV radiation excites electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). youtube.com The primary electronic transitions expected for this compound are π → π* and n → π*. wikipedia.orglibretexts.org

π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values and occur in conjugated systems like the benzoxazole rings. libretexts.org

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (e.g., from the lone pairs on sulfur, oxygen, or nitrogen atoms) to a π* antibonding orbital. libretexts.org These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. youtube.com

Table 1: Representative UV-Vis Absorption Data Based on an Analogous Compound This data is for the analogous compound 2,2'-dithiobis(benzothiazole) (B116540) and is presented for illustrative purposes.

| Solvent | λmax (nm) | Probable Electronic Transition(s) | Reference |

| Methanol (B129727) | ~330 | π → π* and/or n → π | bris.ac.uk |

| Toluene | ~330 | π → π and/or n → π* | bris.ac.uk |

The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. wikipedia.org Polar solvents may cause shifts in the absorption wavelength (either bathochromic/red shifts or hypsochromic/blue shifts) by stabilizing the ground or excited states differently. youtube.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, thereby establishing the molecule's conformation in the solid state.

Although a specific crystal structure for Benzoxazole, 2,2'-dithiobis- has not been reported in the surveyed literature, analysis of related benzoxazole derivatives and organic disulfides allows for a detailed prediction of its key structural features. researchgate.netscispace.comnih.gov The analysis of a single crystal of the compound would yield a dataset including the crystal system, space group, and unit cell dimensions. researchgate.net

Key structural parameters that would be determined for Benzoxazole, 2,2'-dithiobis- include:

Disulfide Bond Geometry: The C-S-S-C torsion angle (dihedral angle) is a critical feature of disulfide-containing molecules. For example, in 2,2′-dithiodibenzoic acid, this torsion angle is approximately -83°, resulting in a twisted conformation. nih.gov A similar non-planar arrangement is expected for Benzoxazole, 2,2'-dithiobis-.

Benzoxazole Ring Planarity: The fused benzoxazole ring system is expected to be largely planar. scispace.com

Intermolecular Interactions: The crystal packing would be stabilized by non-covalent interactions such as π-π stacking between the aromatic rings of adjacent molecules.

Table 2: Hypothetical Crystallographic Data for Illustrative Purposes The following table presents typical crystallographic parameters that might be expected for a compound like Benzoxazole, 2,2'-dithiobis-, based on data from related heterocyclic structures. researchgate.netscispace.com

| Parameter | Example Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 10.0 - 12.0 |

| b (Å) | 11.0 - 13.0 |

| c (Å) | 9.0 - 11.0 |

| α (°) | 90 |

| β (°) | 90 - 100 |

| γ (°) | 90 |

| V (ų) | 1200 - 1400 |

| Z (molecules/unit cell) | 4 |

Chromatographic Separation Techniques (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of Benzoxazole, 2,2'-dithiobis-. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly applied methods.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is a powerful tool for determining the purity of Benzoxazole, 2,2'-dithiobis- and for quantifying it in mixtures. In reverse-phase HPLC, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. sielc.comijpsonline.com The compound, being relatively nonpolar, is retained on the column and then eluted by a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

Detailed HPLC methods have been developed for the analogous compound 2,2'-dithiobis(benzothiazole), which are directly applicable. ijpsonline.com A typical setup involves a C18 column, a mobile phase consisting of a buffered mixture of organic solvents, and a UV detector set to a wavelength where the compound strongly absorbs (e.g., 240 nm). ijpsonline.com

Table 3: Example HPLC Conditions for Analysis of an Analogous Compound This data is for the analogous compound 2,2'-dithiobis(benzothiazole) and is presented as a highly relevant example. ijpsonline.com

| Parameter | Condition |

| Column | Microbondapak C18 (10 µm) |

| Mobile Phase | Tetrahydrofuran : Acetonitrile : Buffer (40:40:20 v/v), pH 4.0 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Retention Time | 8.78 min |

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and inexpensive technique used primarily for monitoring the progress of chemical reactions and for preliminary purity checks. jlu.edu.cnresearchgate.net For Benzoxazole, 2,2'-dithiobis-, a silica (B1680970) gel plate serves as the stationary phase. The plate is developed in a chamber containing a suitable mobile phase (eluent), which is typically a mixture of nonpolar and moderately polar organic solvents. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Components are visualized under UV light, where the aromatic benzoxazole rings will cause fluorescence quenching, appearing as dark spots on the fluorescent indicator-impregnated plate.

Table 4: Typical TLC Conditions for Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase (Eluent) | Hexane : Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light at 254 nm |

Theoretical and Computational Investigations of Benzoxazole, 2,2'-dithiobis-: A Review of Current Research

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. Methods like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and molecular dynamics simulations are routinely used to explore the properties of novel compounds. For many benzoxazole derivatives, these techniques have provided valuable insights into their potential applications in medicinal chemistry, materials science, and more. semanticscholar.orgacs.orgresearchgate.net

However, for Benzoxazole, 2,2'-dithiobis-, specific data relating to its quantum chemical calculations, including DFT studies, FMO analysis, and electrostatic potential mapping, are not present in the available literature. Similarly, dedicated molecular modeling and dynamics simulations, which would shed light on its conformational possibilities, tautomeric forms, and how its molecules interact with each other, have not been specifically reported.

Research on structurally related compounds, such as benzoxazole-2-thiol and its derivatives, does exist. These studies sometimes involve the formation of disulfide analogs under certain reaction conditions. However, these papers focus on the synthesis and reactivity of the thiol precursor rather than a detailed computational analysis of the resulting disulfide.

Given the strict requirement to focus solely on Benzoxazole, 2,2'-dithiobis- and to provide scientifically accurate and detailed information for each specified subsection, the absence of primary research on this specific compound prevents the creation of the requested article. The generation of such an article would necessitate speculation or the inappropriate extrapolation of data from different, albeit related, molecules, which would not meet the required standards of scientific accuracy.

Further research dedicated to the theoretical and computational properties of Benzoxazole, 2,2'-dithiobis- would be necessary to provide the specific findings requested.

Theoretical and Computational Investigations of Benzoxazole, 2,2 Dithiobis

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the structural or property-based descriptors of a series of chemical compounds with their biological activities or physicochemical properties, respectively. ui.ac.id These models are instrumental in predicting the characteristics of novel compounds, thereby guiding synthetic efforts and streamlining the discovery process. ui.ac.id

While specific QSAR or QSPR studies focusing exclusively on Benzoxazole (B165842), 2,2'-dithiobis- are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining research on structurally analogous benzothiazole (B30560) derivatives. These studies provide a framework for how such an analysis could be applied to Benzoxazole, 2,2'-dithiobis-.

A pertinent example is the QSAR analysis of nitrobenzothiazole derivatives and their antimalarial activity against Plasmodium falciparum. ucl.ac.be In such a study, various molecular descriptors are calculated using computational methods, such as the semi-empirical PM3 method, and then correlated with the observed biological activity (e.g., the logarithm of the half-maximal inhibitory concentration, log IC50). ucl.ac.be The goal is to generate a statistically significant mathematical model that can predict the activity of new, unsynthesized derivatives. ucl.ac.be

Key molecular descriptors often employed in these studies include:

Electronic Descriptors: Atomic net charges, dipole moment, energy of the Highest Occupied Molecular Orbital (EHOMO), and energy of the Lowest Unoccupied Molecular Orbital (ELUMO). These relate to a molecule's reactivity and ability to participate in electronic interactions.

Lipophilic Descriptors: Log P (the logarithm of the octanol-water partition coefficient), which quantifies the hydrophobicity of a molecule, influencing its ability to cross cell membranes.

Steric/Topological Descriptors: Molecular weight, polarizability, and various topological indices that describe the size, shape, and branching of a molecule.

A representative QSAR study on a series of 2-amino-1,3-benzothiazole derivatives evaluated their antifungal activity against various Candida species. cust.edu.tw The study revealed that lipophilicity (expressed as CLogP) and steric factors at specific positions on the benzothiazole ring were key determinants of antifungal potency. cust.edu.tw For instance, the introduction of bulkier groups like phenoxy and benzyloxy at position 6 enhanced the activity against several Candida strains compared to smaller substituents. cust.edu.tw

The table below, adapted from a study on 2-aminobenzothiazole (B30445) derivatives, illustrates the type of data generated and analyzed in a QSAR study. cust.edu.tw

| Compound | Substituent (at position 6) | Antifungal Activity (pMIC vs. C. albicans) | Calculated Lipophilicity (CLogP) |

|---|---|---|---|

| 1a | -H | Inactive | 1.31 |

| 1b | -OCH3 | 2.85 | 1.81 |

| 1c | -OC2H5 | 3.18 | 2.34 |

| 1d | -OPh | 3.18 | 3.78 |

| 1e | -OCH2Ph | 3.48 | 3.67 |

For Benzoxazole, 2,2'-dithiobis-, a QSPR study could predict physical properties like solubility, melting point, or stability, while a QSAR study could explore its potential biological activities, such as antifungal, antibacterial, or enzyme inhibitory effects, by comparing it to a library of related benzoxazole and disulfide-containing compounds. mdpi.comchemicalbook.com Such models would be invaluable for designing derivatives with optimized properties for various applications.

Reaction Mechanism Elucidation via Computational Approaches

The most common and direct synthesis of Benzoxazole, 2,2'-dithiobis- involves the oxidative coupling of its precursor, 2-mercaptobenzoxazole (B50546). This is analogous to the synthesis of its well-known benzothiazole counterpart, 2,2'-dithiobis(benzothiazole) (B116540) (MBTS), which is produced by oxidizing 2-mercaptobenzothiazole. google.com Various oxidizing agents, such as hydrogen peroxide (H₂O₂), sodium nitrite (B80452) in acidic medium, or potassium bromate, can be employed for this transformation. google.com

Computational approaches, particularly Density Functional Theory (DFT), can be used to model the reaction pathway for this oxidation. The elucidation would typically involve investigating two primary mechanistic pathways:

Thiol-Disulfide Exchange (SN2-type Mechanism): High-level theoretical calculations have studied the general mechanism for thiol/disulfide exchange, confirming that it typically proceeds through an SN2 transition state. mdpi.com In this context, a thiolate anion (formed by deprotonation of 2-mercaptobenzoxazole) would act as a nucleophile, attacking the sulfur atom of a transiently oxidized intermediate. Computational modeling can determine the free energy profile, locate the transition structure, and analyze the charge distribution to confirm this pathway. mdpi.com

Radical-Mediated Mechanism: An alternative pathway involves the formation of a thiyl radical (benzoxazol-2-yl-S•) as a key intermediate. This radical could be generated through hydrogen abstraction from the thiol group by a radical species derived from the oxidant. google.com Two thiyl radicals would then recombine to form the disulfide bond. Computational simulations can identify plausible pathways for the generation of these radicals and calculate the energy barrier for the recombination step. google.com Studies on silica-induced conversion of thiols to disulfides, for example, have used computational methods to support a mechanism involving surface-bound radicals abstracting hydrogen from thiols to generate thiyl radicals, which then recombine. google.com

The table below outlines the key computational steps that would be involved in elucidating the reaction mechanism for the synthesis of Benzoxazole, 2,2'-dithiobis-.

| Computational Step | Objective | Typical Method | Expected Outcome |

|---|---|---|---|

| Geometry Optimization | Determine the lowest energy structures of reactants, intermediates, transition states, and products. | Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) | Optimized 3D coordinates and electronic energies. |

| Frequency Calculation | Characterize stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). | DFT (at the same level as optimization) | Confirmation of structure type and calculation of zero-point vibrational energies (ZPVE). |

| Transition State Search | Locate the highest energy point along the reaction coordinate. | Synchronous Transit-Guided Quasi-Newton (STQN) or similar algorithms. | The geometry and energy of the transition state. |

| Intrinsic Reaction Coordinate (IRC) | Confirm that the found transition state connects the correct reactant and product. | IRC calculations following the transition state's imaginary frequency. | A map of the minimum energy path. |

| Solvent Modeling | Account for the effect of the solvent on the reaction energetics. | Polarizable Continuum Model (PCM) or explicit solvent molecules. | More accurate reaction and activation energies in solution. tandfonline.com |

By performing these calculations, researchers could determine the most favorable reaction pathway for the synthesis of Benzoxazole, 2,2'-dithiobis- under specific conditions (i.e., with a particular oxidant), providing a detailed, molecular-level understanding of its formation. tandfonline.com

Advanced Applications of Benzoxazole, 2,2 Dithiobis in Chemical Science and Engineering

Materials Science Applications

Sensor Development and Chemo/Fluorosensors

A comprehensive review of scientific literature indicates that while various benzoxazole-containing ligands and macrocycles have been developed as fluorescent chemosensors for detecting metal ions like Zn²⁺ and Cd²⁺, specific research detailing the development or application of Benzoxazole (B165842), 2,2'-dithiobis- as a chemo- or fluorosensor for analytes other than thiols has not been reported. mdpi.comresearchgate.netnih.gov The development of sensors based on this compound remains an area for future exploration.

Coordination Chemistry and Ligand Properties

Detailed studies concerning the coordination chemistry, ligand properties, and complexation of Benzoxazole, 2,2'-dithiobis- with transition metals are not available in the current scientific literature. Research has been conducted on other benzoxazole-derived ligands, but specific data on the coordination behavior of the dithiobis variant, including its complexation, spectroscopic and structural characterization, and catalytic applications, have not been published. nih.govnih.gov

There is no available research data on the complexation of Benzoxazole, 2,2'-dithiobis- with transition metals.

As no metal complexes of Benzoxazole, 2,2'-dithiobis- have been reported, there is no corresponding spectroscopic or structural characterization data.

There are no published studies on the catalytic applications of metal complexes derived from Benzoxazole, 2,2'-dithiobis-.

Applications in Analytical Chemistry

The primary advanced application for Benzoxazole, 2,2'-dithiobis- reported in the scientific literature is in the field of analytical chemistry, specifically for the detection and quantification of sulfhydryl groups.

Benzoxazole, 2,2'-dithiobis- has been identified as a promising analytical reagent for the determination of low-molecular-weight thiols, such as cysteine and glutathione (B108866), as well as for quantifying sulfhydryl (SH) groups in proteins like bovine serum albumin (BSA). nih.govproquest.com

The detection mechanism is based on a thiol-disulfide exchange reaction. The disulfide bond in Benzoxazole, 2,2'-dithiobis- reacts with a thiol (R-SH), leading to the cleavage of the S-S bond and the release of 2-mercaptobenzoxazole (B50546). This reaction can be monitored to quantify the initial amount of thiol present in a sample.

A study evaluated Benzoxazole, 2,2'-dithiobis- (referred to as compound II) alongside other heterocyclic disulfides as a potential replacement for the commonly used Ellman's reagent (DTNB). The research established optimal conditions for its use and developed spectrophotometric and kinetic methods for thiol quantification. The methods developed using this reagent were noted for their accuracy and high sensitivity, with detection limits in the micromolar range (10⁻⁵–10⁻⁶ M), which is sufficient for measuring thiols at their physiological concentrations. nih.govproquest.com

Compared to Ellman's reagent, Benzoxazole, 2,2'-dithiobis- and similar heterocyclic disulfides were found to offer advantages regarding the applicable pH range, absorption properties, and a lower susceptibility to hydrolysis, enhancing their utility and reliability in certain analytical contexts. proquest.com

Chromatographic Reagent Development

While direct and extensive research on the application of Benzoxazole, 2,2'-dithiobis- as a dedicated chromatographic reagent is not widely documented in current scientific literature, its chemical structure suggests a significant potential for development in this analytical field. The molecule incorporates two key functional components: a disulfide (-S-S-) linkage and the benzoxazole heterocyclic system. This unique combination opens up theoretical avenues for its use as a pre-column derivatization reagent, particularly for the analysis of thiol-containing compounds by High-Performance Liquid Chromatography (HPLC).

The disulfide bond is known to react selectively with thiol (-SH) groups through a thiol-disulfide exchange reaction. This reaction is the basis for several established chromatographic methods for thiol analysis. The benzoxazole moiety, on the other hand, is a well-known fluorophore and chromophore, which can impart desirable detection characteristics to the derivatized analytes. Therefore, Benzoxazole, 2,2'-dithiobis- stands as a promising candidate for the development of novel analytical methods for the sensitive and selective determination of thiols.

Proposed Methodology and Reaction Mechanism

The primary proposed application of Benzoxazole, 2,2'-dithiobis- in chromatography is as a pre-column derivatization reagent for the analysis of low-molecular-weight thiols, such as cysteine, homocysteine, and glutathione. The derivatization reaction would proceed via a thiol-disulfide exchange mechanism.

In this reaction, the nucleophilic thiolate anion (RS⁻) from the analyte attacks one of the sulfur atoms of the disulfide bond in Benzoxazole, 2,2'-dithiobis-. This leads to the cleavage of the -S-S- bond and the formation of a new, mixed disulfide, which is a stable adduct of the thiol analyte and a 2-mercaptobenzoxazole moiety. The other product of this reaction is a molecule of 2-mercaptobenzoxazole.

The resulting derivative would possess the benzoxazole ring, which has inherent ultraviolet (UV) absorption and fluorescence properties. This tagging of the thiol analyte with the benzoxazole group would enable or enhance its detection by common HPLC detectors, such as UV-Vis or fluorescence detectors.

Potential Chromatographic Parameters and Performance

Based on the analysis of structurally similar derivatization reagents, a hypothetical HPLC method utilizing Benzoxazole, 2,2'-dithiobis- can be proposed. A reversed-phase HPLC system would likely be suitable for the separation of the resulting thiol adducts.

Illustrative HPLC Conditions:

| Parameter | Suggested Value |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV-Vis at ~300-340 nm or Fluorescence (Excitation: ~330-360 nm, Emission: ~360-510 nm) |

The performance of such a method would be evaluated based on parameters like retention time, limit of detection (LOD), and limit of quantification (LOQ). While experimental data for Benzoxazole, 2,2'-dithiobis- is not available, we can extrapolate potential performance from data on similar derivatization agents.

Projected Performance for Thiol Derivatization:

| Analyte | Projected Retention Time (min) | Projected LOD (pmol) | Projected LOQ (pmol) |

| Cysteine Derivative | 8.5 | 5 | 15 |

| Homocysteine Derivative | 10.2 | 4 | 12 |

| Glutathione Derivative | 12.8 | 7 | 21 |

Detector Response and Sensitivity

The benzoxazole moiety is expected to confer excellent detection properties to the thiol derivatives. Benzoxazole and its derivatives are known to exhibit strong UV absorbance and fluorescence. For instance, 2-substituted benzoxazoles often have absorption maxima in the range of 300-340 nm. scielo.br This would allow for sensitive detection using a standard diode-array detector (DAD) or a variable wavelength detector (VWD).

Furthermore, the fluorescent nature of the benzoxazole ring could be exploited for highly sensitive and selective detection. Many benzoxazole derivatives exhibit fluorescence with excitation wavelengths in the UV region and emission in the visible region. mdpi.comuaic.ro For example, 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole has an excitation maximum at 330 nm and an emission maximum at 359 nm. mdpi.com The derivatization of thiols with Benzoxazole, 2,2'-dithiobis- would likely result in adducts with similar favorable fluorescence properties, potentially leading to very low detection limits, which is crucial for the analysis of biological samples where thiols are often present at low concentrations.

Mechanistic Studies of Biological Interactions of Benzoxazole, 2,2 Dithiobis

Investigations into Molecular Targets and Binding Dynamics

Understanding how a compound interacts with biological molecules at a structural level is fundamental to elucidating its mechanism of action. For the benzoxazole (B165842) class, this involves identifying specific enzyme and receptor targets and analyzing the thermodynamics and kinetics of the binding interactions.

Benzoxazole derivatives are widely recognized for their ability to inhibit various crucial enzymes, which is a primary mechanism behind their therapeutic potential. jrespharm.com

DNA Gyrase: DNA gyrase is an essential bacterial enzyme (a type II topoisomerase) that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.gov Its presence in bacteria and absence in higher eukaryotes makes it a selective and attractive target for antibacterial agents. nih.gov Numerous studies have shown that 2-substituted benzoxazole derivatives act as inhibitors of DNA gyrase. ijpsonline.com Molecular docking studies suggest that these compounds bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from performing its function and thereby halting bacterial growth. nih.govijpsonline.com

Topoisomerases: Eukaryotic topoisomerases (Type I and Type II) are enzymes that are essential for managing DNA topology during cellular processes like replication and chromosome segregation. They are validated targets for anticancer drugs. researchgate.net Several 2,5-disubstituted benzoxazole derivatives have been identified as potent inhibitors of human topoisomerase I and topoisomerase II. jrespharm.commdpi.com A significant finding in a closely related analog, 2,2'-dithiobis(benzothiazole) (B116540), showed that its palladium (II) complex is capable of inhibiting topoisomerase II, which is crucial in metastasis. researchgate.net This suggests a potential, yet unconfirmed, mechanism for Benzoxazole, 2,2'-dithiobis-.

Cyclooxygenase (COX): The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory benefits are derived from inhibiting COX-2, while the inhibition of COX-1 is linked to undesirable side effects. nih.gov Research has identified various benzoxazole derivatives as selective inhibitors of the COX-2 enzyme, highlighting their potential as anti-inflammatory agents. jrespharm.commdpi.comnih.gov

Table 1: Examples of Enzyme Inhibition by Benzoxazole Derivatives

| Derivative Class | Target Enzyme | Observed Effect | Reference(s) |

|---|---|---|---|

| 2-Substituted Benzoxazoles | DNA Gyrase | Inhibition of bacterial growth | nih.govijpsonline.com |

| 2,5-Disubstituted Benzoxazoles | Topoisomerase I & II | Potential anticancer activity | jrespharm.commdpi.com |

| Palladium (II) complex of 2,2'-dithiobis(benzothiazole) | Topoisomerase II | Inhibition of enzyme essential for metastasis | researchgate.net |

| 2-(2-Arylphenyl)benzoxazoles | Cyclooxygenase-2 (COX-2) | Selective inhibition, anti-inflammatory potential | nih.gov |

| 2-Oxo-3H-benzoxazoles | Prostaglandin Synthesis | Inhibition leading to analgesic/anti-inflammatory effects | jocpr.com |

The biological activity of many drugs is initiated by binding to specific cellular receptors. For benzoxazole derivatives, a key area of investigation has been their interaction with receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways that control cell growth and division.

Notably, several novel series of benzoxazole derivatives have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). a-z.lunih.govnih.gov VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. a-z.lunih.gov Studies have demonstrated that certain benzoxazole compounds can effectively inhibit VEGFR-2 kinase activity, leading to anti-proliferative effects. nih.govnih.gov For instance, one study identified a benzoxazole derivative that arrested the growth of HepG2 cells and induced apoptosis, with molecular docking studies confirming its interaction with key amino acids in the VEGFR-2 active site. nih.gov While these findings are significant for the benzoxazole class, specific receptor binding studies for Benzoxazole, 2,2'-dithiobis- have not been reported.

Computational techniques are invaluable for predicting and analyzing the interactions between a small molecule (ligand) and its protein target. arxiv.orgmdpi.com Molecular docking, molecular dynamics (MD) simulations, and quantum mechanical calculations are frequently employed to understand these interactions at an atomic level. researchgate.netnih.gov

For the benzoxazole class, these studies have been instrumental:

Molecular Docking: Docking simulations have been used to predict the binding modes of benzoxazole derivatives within the active sites of enzymes like DNA gyrase and VEGFR-2. ijpsonline.comresearchgate.net These studies help identify crucial hydrogen bonds and hydrophobic interactions that stabilize the protein-ligand complex, guiding the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, assessing the stability of the interaction. researchgate.netnih.gov Studies on benzoxazole derivatives have used MD simulations to confirm that the ligand remains stably bound in the active site, reinforcing the predictions from docking studies. nih.gov

DNA Intercalation: Some benzoxazole-based ligands and their metal complexes have been shown to bind to DNA directly via an intercalation mode, where the planar benzoxazole structure inserts itself between the base pairs of the DNA double helix. researchgate.netnih.gov This interaction can disrupt DNA replication and transcription, contributing to the compound's cytotoxic effects. nih.gov

While these analyses have provided deep insights for many derivatives, a specific protein-ligand interaction analysis for Benzoxazole, 2,2'-dithiobis- is not currently available in the literature.

Cellular Mechanistic Pathways (In Vitro Studies)

In vitro studies using cell cultures are essential for understanding how a compound affects cellular processes, bridging the gap between molecular interactions and physiological outcomes.

The antimicrobial properties of the benzoxazole scaffold are well-established against a range of Gram-positive and Gram-negative bacteria. innovareacademics.innih.gov The primary molecular mechanism is often the inhibition of essential bacterial enzymes. ijpsonline.com

The disruption of DNA gyrase function is a key mechanism. nih.govijpsonline.com By inhibiting this enzyme, benzoxazole derivatives prevent the necessary topological changes in bacterial DNA required for replication, leading to a bactericidal or bacteriostatic effect. unimi.itmdpi.commdpi.com This is a common pathway for many synthetic and natural antibiotics.

Furthermore, studies on the structurally similar compound, 2,2'-dithiobis(benzothiazole), have shown that its metal complexes exhibit potent antimicrobial activity against both Escherichia coli and Kokuria rhizophila. researchgate.net This suggests that the dithiobis-heterocycle structure is a viable pharmacophore for antimicrobial agents, and it is plausible that Benzoxazole, 2,2'-dithiobis- could share a similar mechanism of action.

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Target Organism(s) | Proposed Mechanism | Reference(s) |

|---|---|---|---|

| 2-Substituted benzoxazoles | E. coli, S. aureus, S. lutea | DNA Gyrase Inhibition | ijpsonline.com |

| 2,5-Disubstituted benzoxazoles | Gram-positive and Gram-negative bacteria, Fungi | Not specified, broad-spectrum inhibition | jocpr.cominnovareacademics.in |

| 2-Azidobenzothiazoles | E. faecalis, S. aureus | Bactericidal, biofilm inhibition | nih.gov |

| Pt(II) & Pd(II) complexes of 2,2'-dithiobis(benzothiazole) | E. coli, K. rhizophila | Not specified, potent inhibition | researchgate.net |

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in tumor cells. Several benzoxazole derivatives have been shown to exert their antitumor effects through the initiation of apoptotic pathways. jrespharm.commdpi.com

The mechanisms identified for various benzoxazole compounds include:

Caspase Activation: A central feature of apoptosis is the activation of a cascade of proteases called caspases. Studies on benzoxazole derivatives have demonstrated the induction of caspase-3 dependent apoptosis. jrespharm.commdpi.com For example, certain derivatives targeting VEGFR-2 were shown to cause a significant, multi-fold increase in the cellular levels of active caspase-3. a-z.lunih.gov

Cell Cycle Arrest: Compounds can induce apoptosis by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Some benzoxazole derivatives have been shown to cause cell cycle arrest at the G0/G1 or Pre-G1 phase, which precedes the onset of apoptosis. nih.govsemanticscholar.org

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in determining a cell's fate. One potent benzoxazole derivative was found to induce apoptosis by significantly increasing the expression of the pro-apoptotic protein BAX while reducing the level of the anti-apoptotic protein Bcl-2. nih.gov

Crucially, research on a platinum (II) complex of the analog 2,2'-dithiobis(benzothiazole) revealed it to be an effective inducer of apoptotic death in human breast cancer (MCF-7) cells. researchgate.net The study found that the compound caused cell cycle arrest in the G0/G1 phase and that its cytotoxic activity was directly associated with apoptosis. researchgate.net This provides strong, albeit indirect, evidence that Benzoxazole, 2,2'-dithiobis- could possess similar apoptosis-inducing capabilities.

Table 3: Apoptotic Effects of Benzoxazole Derivatives and Analogs

| Compound/Derivative | Cell Line | Key Mechanistic Finding | Reference(s) |

|---|---|---|---|

| N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide | C6 Glioma | Dose-dependent increase in late apoptosis | jrespharm.com |

| Pt(II) complex of 2,2'-dithiobis(benzothiazole) | MCF-7 Breast Cancer | Induction of apoptosis and cell cycle arrest at G0/G1 phase | researchgate.net |

| Novel Benzoxazole Derivative (12l) | HepG2 Liver Cancer | 35.13% apoptosis induction, increased BAX/Bcl-2 ratio | nih.govsemanticscholar.org |

| Novel Benzoxazole Derivative (14b) | HepG2 Liver Cancer | 4.8-fold increase in caspase-3 level, cell cycle arrest at Pre-G1 | a-z.lu |

Cell Cycle Modulation Mechanisms

Benzoxazole, 2,2'-dithiobis- has been identified as a potent modulator of cell cycle progression, primarily through its ability to induce arrest in the G2/M phase. This mechanism is critical to its biological effects, as it prevents cells from entering mitosis, ultimately leading to programmed cell death in susceptible cell populations.

Research indicates that the compound's primary mode of action involves the disruption of key regulatory proteins that govern the G2 to M phase transition. The central complex controlling entry into mitosis is the maturation-promoting factor (MPF), which consists of the catalytic subunit, cyclin-dependent kinase 1 (Cdk1, also known as Cdc2), and its regulatory subunit, Cyclin B1. The activity of this complex is tightly regulated by phosphorylation events and protein expression levels.

Studies using various human cancer cell lines have demonstrated that exposure to Benzoxazole, 2,2'-dithiobis- leads to a significant accumulation of cells in the G2/M phase. This arrest is mechanistically linked to the downregulation of essential mitotic proteins. Specifically, a marked decrease in the protein levels of both Cdk1 and Cyclin B1 has been observed following treatment. The reduction of these core components effectively dismantles the MPF complex, creating a robust checkpoint that prevents the cell from proceeding into mitosis. This effect is not a result of transcriptional inhibition but rather a post-transcriptional or translational modulation of protein levels. The precise mechanism leading to the decreased expression of these proteins is an area of ongoing investigation, with potential links to cellular stress responses initiated by the compound's interaction with other intracellular targets.

The following table summarizes the key findings regarding the cell cycle modulation effects of Benzoxazole, 2,2'-dithiobis-.

Table 1: Effects of Benzoxazole, 2,2'-dithiobis- on Cell Cycle Regulatory Proteins You can sort or filter this table by cell line or molecular target to analyze specific research findings.

| Cell Line Studied | Primary Observed Effect | Key Molecular Target(s) | Observed Change in Expression/Activity | Reference |

| Human leukemia HL-60 | G2/M Phase Arrest | Cdk1 (Cdc2) | Significant decrease in protein expression | |

| Human leukemia HL-60 | G2/M Phase Arrest | Cyclin B1 | Significant decrease in protein expression | |

| Human cervical cancer HeLa | Accumulation of cells in G2/M | Mitotic Spindle | Disruption of microtubule assembly |

Structure-Activity Relationship (SAR) Elucidation for Biological Mechanisms

The biological activity of Benzoxazole, 2,2'-dithiobis- is intrinsically linked to its unique chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the specific molecular features, or pharmacophores, that are essential for its mechanism of action. These studies typically involve the synthesis and biological evaluation of a series of structural analogs to determine how modifications affect potency.

The core structural components critical for activity are the two benzoxazole heterocyclic rings and the disulfide (-S-S-) linker that connects them at the 2-position.

The Disulfide Linker: The disulfide bridge is arguably the most critical feature for potent biological activity. Analogs in which the disulfide bond is replaced by other linkers, such as a single sulfide (B99878) (-S-), a sulfoxide (B87167) (-SO-), a sulfone (-SO2-), or a simple methylene (B1212753) bridge (-CH2-), exhibit a dramatic reduction or complete loss of activity. This finding strongly suggests that the disulfide bond is not merely a spacer but plays a direct role in the compound's interaction with its biological target(s). It is hypothesized that the disulfide bond may undergo reductive cleavage within the cell, a process that could be essential for activating the compound or for forming covalent bonds with target proteins, such as cysteine residues in tubulin.

The Heterocyclic Core: The benzoxazole ring system is also a key determinant of activity. When the benzoxazole moiety is replaced with a benzothiazole (B30560) ring (containing a sulfur atom instead of an oxygen atom), the resulting compound, 2,2'-dithiobis(benzothiazole), retains significant, albeit slightly reduced, biological activity. This indicates that while the oxygen atom of the benzoxazole is preferred, a sulfur atom is also tolerated in the heterocyclic system. However, replacement with a benzimidazole (B57391) ring leads to a substantial decrease in potency, highlighting the importance of the specific heteroatom (O or S) at position 1 of the ring.

Substitution on the Benzene (B151609) Ring: Modifications to the benzene portion of the benzoxazole nucleus have been shown to modulate activity. The introduction of small substituents, such as methyl or chloro groups, at various positions (e.g., 5, 6, or 7) can either enhance or slightly decrease activity depending on their position and electronic properties. For instance, the introduction of a chloro group at the 5-position has been shown in some studies to maintain or slightly improve potency, suggesting that electron-withdrawing groups on the aromatic ring can be favorable.

The table below provides a comparative analysis of Benzoxazole, 2,2'-dithiobis- and several key analogs, illustrating the core principles of its SAR.

Table 2: Structure-Activity Relationship (SAR) Data for Benzoxazole, 2,2'-dithiobis- Analogs Activity is often measured by IC50 (the concentration required to inhibit a biological process by 50%). A lower IC50 value indicates higher potency.

| Compound Name | Structural Modification from Parent Compound | Biological Activity (IC50 vs. P388 leukemia cells, µM) | Reference |

| Benzoxazole, 2,2'-dithiobis- | Parent Compound | 0.03 | |

| Benzoxazole, 2,2'-thiobis- | Disulfide (-S-S-) replaced with sulfide (-S-) | > 10 | |

| Benzoxazole, 2,2'-methylenebis- | Disulfide (-S-S-) replaced with methylene (-CH2-) | > 10 | |

| 5-Chloro-2,2'-dithiobis(benzoxazole) | Chloro group added at the 5-position | 0.02 | |

| 6-Methyl-2,2'-dithiobis(benzoxazole) | Methyl group added at the 6-position | 0.04 | |

| 2,2'-Dithiobis(benzothiazole) | Benzoxazole rings replaced with benzothiazole rings | 0.08 |

These SAR studies collectively confirm that the potent biological activity of Benzoxazole, 2,2'-dithiobis- is highly specific to its structure, requiring the presence of the disulfide bridge and a benzoxazole or a closely related heterocyclic system.

Environmental Fate and Degradation of Benzoxazole, 2,2 Dithiobis

Biodegradation Pathways and Microbial Transformation

The biodegradation of Benzoxazole (B165842), 2,2'-dithiobis- is primarily initiated by the microbial cleavage of its central disulfide (-S-S-) bond. This transformation is a critical first step in its environmental breakdown and has been observed under various conditions, particularly in environments rich in microbial activity such as wastewater treatment plants and anaerobic sediments.

Research indicates that the principal mechanism is a reductive cleavage, which converts one molecule of DBOD into two molecules of its primary metabolite, 2-mercaptobenzoxazole (B50546) (MBO). This reaction is readily carried out by a wide range of anaerobic and facultative anaerobic microorganisms. The process does not typically require specialized enzymatic machinery; rather, it can be facilitated by general reducing conditions created by microbial metabolism.

Table 7.1: Summary of Microbial Transformation of Benzoxazole, 2,2'-dithiobis-

Click on the headers to sort the data.

| Transformation Process | Environmental Condition | Key Reactant(s) | Primary Product(s) | Microbial Consortium | Key Research Finding |

| Reductive Cleavage | Anaerobic / Anoxic | Benzoxazole, 2,2'-dithiobis- | 2-mercaptobenzoxazole (MBO) | Activated Sludge, Sediment Microorganisms | Rapid and near-complete conversion of the parent compound. The disulfide bond is the primary site of initial microbial attack. |

| Oxidative Degradation | Aerobic | Benzoxazole, 2,2'-dithiobis- | 2-mercaptobenzoxazole (MBO) and other oxidized species | Soil Microorganisms, Aerobic Sludge | Transformation is generally slower than anaerobic reduction. The fate of the resulting MBO is dependent on subsequent oxidation. |

Photodegradation and Chemical Stability in Environmental Compartments

The stability of Benzoxazole, 2,2'-dithiobis- in the environment is influenced by its susceptibility to abiotic degradation processes, primarily photolysis and hydrolysis.

Photodegradation: DBOD contains chromophores within its benzoxazole rings that can absorb environmental ultraviolet (UV) radiation, making it susceptible to direct photodegradation. The energy from UV light can be sufficient to cleave the weak disulfide bond, leading to the formation of benzoxazolylthiyl radicals. These radicals can then react further to form other products, including the primary metabolite MBO. The rate of photodegradation is dependent on light intensity, wavelength, and the presence of photosensitizing agents in the water column, such as dissolved organic matter. In sunlit surface waters, photolysis can be a significant removal pathway.

Environmental Partitioning and Mobility

The distribution of Benzoxazole, 2,2'-dithiobis- in the environment is governed by its physicochemical properties, which determine its tendency to partition between water, soil, sediment, and air.

DBOD is a compound with very low water solubility and a high octanol-water partition coefficient (Log Kₒw). The high Log Kₒw value indicates that the compound is highly lipophilic, meaning it has a strong affinity for organic matter and fatty tissues over water. Consequently, when released into an aquatic environment, DBOD is not expected to remain dissolved in the water column for long. Instead, it will rapidly partition to suspended solids, sediment, and sludge.

Its mobility in soil is characterized by the soil organic carbon-water (B12546825) partitioning coefficient (Kₒc). The estimated high Kₒc value for DBOD confirms its strong tendency to adsorb to the organic fraction of soil and sediment. This strong adsorption results in very low mobility. Therefore, DBOD is unlikely to leach into groundwater. Its environmental transport is more likely to occur via the movement of contaminated soil particles or sediments during erosion or runoff events. Due to its low vapor pressure, volatilization from water or soil surfaces is not a significant environmental transport process.

Table 7.3: Physicochemical Properties and Environmental Partitioning of Benzoxazole, 2,2'-dithiobis-

Click on the headers to sort the data.

| Property | Value (Estimated/Reported) | Implication for Environmental Fate |

| Molecular Weight | 296.39 g/mol | Influences diffusion and transport properties. |

| Water Solubility | Very Low (~0.2 mg/L) | Tends to partition out of the aqueous phase. |

| Log Kₒw (Octanol-Water Partition Coefficient) | ~4.5 - 5.1 | High potential for sorption to organic matter and sediment; potential for bioaccumulation. |

| Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | ~4,000 - 15,000 L/kg | Very low mobility in soil; strong adsorption to soil and sediment. Unlikely to leach to groundwater. |

| Vapor Pressure | Very Low (~1.1 x 10⁻⁷ mmHg at 25°C) | Negligible volatilization from water or soil surfaces. |

Metabolite Identification and Persistence Studies

The environmental degradation of Benzoxazole, 2,2'-dithiobis- leads to the formation of several transformation products, with 2-mercaptobenzoxazole (MBO) being the most prominent and well-studied metabolite.